molecular formula C19H16N2O2 B3007397 2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole CAS No. 433328-18-8

2-(Furan-2-yl)-1-(2-phenoxyethyl)benzimidazole

Cat. No. B3007397
CAS RN: 433328-18-8
M. Wt: 304.349
InChI Key: YFXYPPMYYWKFQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzimidazole derivatives, including those with furan substitutions, has been explored in several studies. For instance, the synthesis of thiazolopyrimidine derivatives with furan moieties was achieved by reacting 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with substituted aldehydes, resulting in compounds with significant anticancer activity . Another study reported the synthesis of benzimidazoles using 2-acetylbenzimidazole as a building block, leading to compounds with potent antibacterial activity . Additionally, fluorescent 2,5-di(benzimidazol-2-yl) derivatives of furan were synthesized, highlighting their potential as fluorescent dyes and biological probes .

Molecular Structure Analysis

The molecular structure of furan-substituted benzimidazoles has been determined through various spectroscopic methods. For example, the structure of 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole and its salts was elucidated using X-ray crystallography, revealing intricate (\pi-\pi) and C-H···(\pi) interactions . These interactions play a crucial role in the stability and properties of these compounds.

Chemical Reactions Analysis

Furan-substituted benzimidazoles undergo a range of chemical reactions. Methylation of nitrobenzimidazole followed by reduction and reaction with furan-2-carbonyl chloride led to furan-2-carboxamides, which upon treatment with P2S5 yielded imidazo[4,5-g][1,3]benzothiazoles . The introduction of electrophiles into furan-substituted vinylthiazoles and benzimidazoles has been shown to enhance pharmacological activity . Furthermore, the reaction of 2,3,5-trimethyl-1,4-benzoquinone with 2-cyanomethylbenzimidazoles produced 2-amino-3-(benzimidazol-2-yl)benzo[b]furans, which upon acylation formed polynuclear heterocyclic systems [7, 8].

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-substituted benzimidazoles have been studied in various contexts. The oxidative status of 2-furan-2-yl-1H-benzimidazole in rats was investigated, showing that its administration affected levels of vitamins A, E, C, selenium, malondialdehyde, and glutathione peroxidase, indicating its potential to generate free radicals . The study of the structure of three furan-substituted benzimidazoles provided insights into the interaction energies of (\pi-\pi) and C-H···(\pi) interactions, which are essential for understanding the compound's stability and reactivity .

Scientific Research Applications

Antimicrobial Activity

A study by Abdel-Motaal, Almohawes, and Tantawy (2020) highlighted the synthesis of benzimidazole derivatives incorporating biologically active heterocycles, including furan, for their antimicrobial properties. These compounds demonstrated significant inhibitory activity against various bacteria, with docking studies suggesting their potential mechanism of action as antibacterial agents. This research underscores the utility of furan-containing benzimidazole derivatives in developing new antimicrobial strategies (Abdel-Motaal, Almohawes, & Tantawy, 2020).

DNA Binding and Cellular Activity

Paul et al. (2015) synthesized a series of benzimidazole-based Schiff base copper(II) complexes, investigating their DNA binding capabilities and cytotoxic effects on various cancer cell lines. Their findings suggest these compounds intercalate with DNA and demonstrate significant cytotoxicity, highlighting their potential in cancer therapy applications (Paul et al., 2015).

Corrosion Inhibition

Khaled (2010) explored the inhibitive action of benzimidazole derivatives, including those with furan substituents, against iron corrosion in acidic environments. Through electrochemical and computer simulation techniques, the study revealed the effectiveness of these compounds as corrosion inhibitors, with the efficiency order supported by experimental and theoretical data (Khaled, 2010).

properties

IUPAC Name

2-(furan-2-yl)-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-2-7-15(8-3-1)22-14-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-13-23-18/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXYPPMYYWKFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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